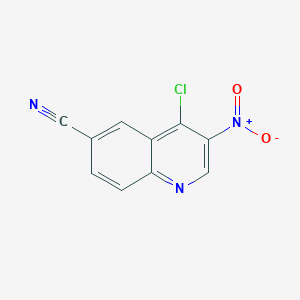![molecular formula C19H23NO5 B6209229 2-{2-hydroxy-2-[3-(1-hydroxyethyl)phenyl]ethoxy}-3-methoxy-5-methylbenzamide CAS No. 2742656-80-8](/img/new.no-structure.jpg)
2-{2-hydroxy-2-[3-(1-hydroxyethyl)phenyl]ethoxy}-3-methoxy-5-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-hydroxy-2-[3-(1-hydroxyethyl)phenyl]ethoxy}-3-methoxy-5-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with hydroxy, methoxy, and ethoxy groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 2-{2-hydroxy-2-[3-(1-hydroxyethyl)phenyl]ethoxy}-3-methoxy-5-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzamide core: This can be achieved through the reaction of an appropriate amine with a benzoyl chloride derivative under basic conditions.
Introduction of the hydroxyethyl group: This step involves the alkylation of the benzamide core with an appropriate hydroxyethyl halide in the presence of a base.
Methoxylation and methylation:
Final assembly: The ethoxy group is introduced through an etherification reaction using an appropriate ethyl halide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-{2-hydroxy-2-[3-(1-hydroxyethyl)phenyl]ethoxy}-3-methoxy-5-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
2-{2-hydroxy-2-[3-(1-hydroxyethyl)phenyl]ethoxy}-3-methoxy-5-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-{2-hydroxy-2-[3-(1-hydroxyethyl)phenyl]ethoxy}-3-methoxy-5-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
2-{2-hydroxy-2-[3-(1-hydroxyethyl)phenyl]ethoxy}-3-methoxy-5-methylbenzamide can be compared with other similar compounds, such as:
2-{2-hydroxy-2-[3-(1-hydroxyethyl)phenyl]ethoxy}-3-methoxybenzamide: Lacks the methyl group, which may affect its reactivity and biological activity.
2-{2-hydroxy-2-[3-(1-hydroxyethyl)phenyl]ethoxy}-5-methylbenzamide: Lacks the methoxy group, which may influence its solubility and interaction with biological molecules.
2-{2-hydroxy-2-[3-(1-hydroxyethyl)phenyl]ethoxy}-3-methoxybenzamide: Lacks both the methoxy and methyl groups, which can significantly alter its chemical properties and applications.
Propiedades
Número CAS |
2742656-80-8 |
|---|---|
Fórmula molecular |
C19H23NO5 |
Peso molecular |
345.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



